sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
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Overview
Description
The compound with the identifier sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate is known as Liothyronine. It is a synthetic form of the thyroid hormone triiodothyronine (T3). Liothyronine is primarily used to treat hypothyroidism and myxedema coma. It can be administered orally or intravenously .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liothyronine is synthesized through a series of chemical reactions starting from the amino acid tyrosine. The process involves iodination, where iodine atoms are added to the tyrosine molecule to form diiodotyrosine. This is followed by coupling reactions to form triiodothyronine. The reaction conditions typically involve the use of iodine and other reagents under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of Liothyronine involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Liothyronine undergoes various chemical reactions, including:
Oxidation: Liothyronine can be oxidized to form different iodinated derivatives.
Reduction: It can be reduced to remove iodine atoms, forming less iodinated compounds.
Substitution: Halogen atoms in Liothyronine can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various iodinated derivatives of Liothyronine, which can have different biological activities and applications .
Scientific Research Applications
Liothyronine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving thyroid hormones and their analogs.
Biology: Liothyronine is used to study the effects of thyroid hormones on cellular metabolism and gene expression.
Medicine: It is used in clinical research to develop new treatments for thyroid disorders and other related conditions.
Industry: Liothyronine is used in the pharmaceutical industry to produce medications for thyroid hormone replacement therapy .
Mechanism of Action
Liothyronine exerts its effects by mimicking the action of the natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include various enzymes and proteins that regulate metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: Another synthetic thyroid hormone used to treat hypothyroidism. It is a synthetic form of thyroxine (T4).
Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.
Uniqueness
Liothyronine is unique in its rapid onset of action and higher potency compared to other thyroid hormone replacements. It is particularly useful in situations where a quick response is needed, such as in the treatment of myxedema coma .
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJMZGKFAPCCR-LTCKWSDVSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I3NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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